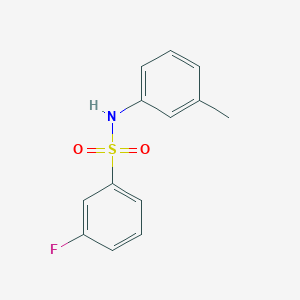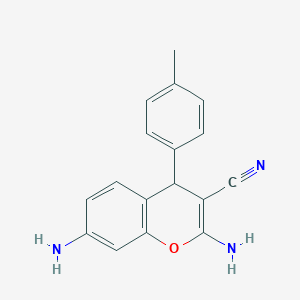
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. It belongs to the class of chromene derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of PI3K/Akt/mTOR and NF-κB pathways, which are known to play a crucial role in cancer progression and inflammation. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been reported to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of the hepatitis C virus. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the aggregation of amyloid-β peptide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its low stability and sensitivity to light and heat can pose challenges for its storage and handling. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile also requires further optimization of its synthesis method to improve the yield and purity of the product.
Direcciones Futuras
For 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile research include investigating its potential use in combination therapy for cancer treatment, exploring its anti-inflammatory properties in animal models of inflammatory diseases, and developing novel derivatives of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile with improved potency and selectivity.
Métodos De Síntesis
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile can be synthesized using a multi-step synthetic route that involves the reaction of 4-methylphenylacetic acid with malononitrile, followed by cyclization and condensation reactions. The final product is obtained after purification using column chromatography. The synthesis of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been reported to exhibit promising biological activities that make it a potential candidate for drug discovery. Several research studies have investigated its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
In addition to its anticancer activity, 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been reported to possess antiviral and anti-inflammatory properties. It has been shown to inhibit the replication of the hepatitis C virus and reduce the production of pro-inflammatory cytokines in vitro. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-β peptide.
Propiedades
Nombre del producto |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O/c1-10-2-4-11(5-3-10)16-13-7-6-12(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
Clave InChI |
WCZDODNEUXVJGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Solubilidad |
4.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
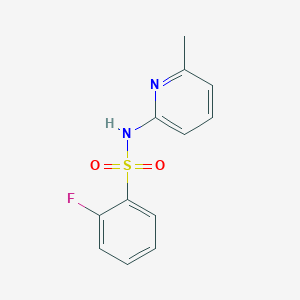
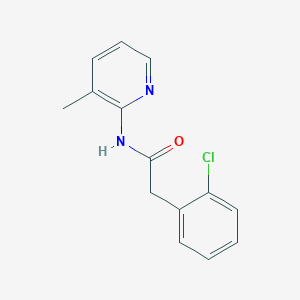
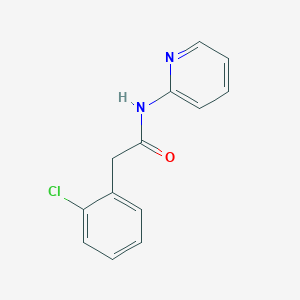
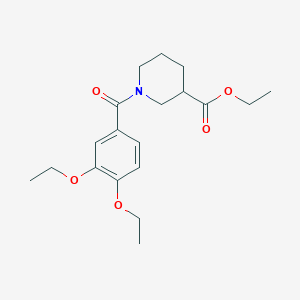
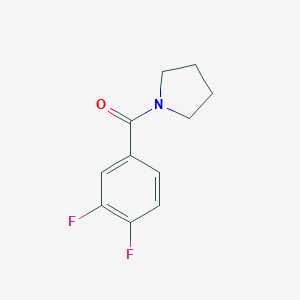
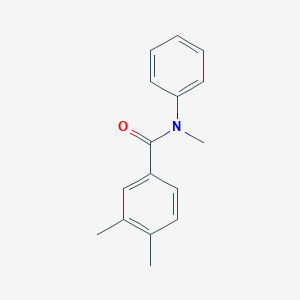
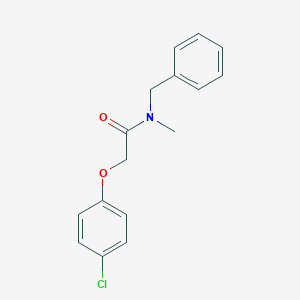
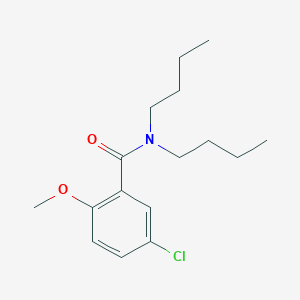
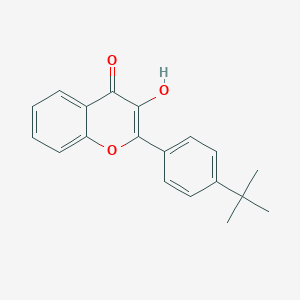
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255641.png)
![1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255642.png)
![2-(Diethylamino)ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B255650.png)
